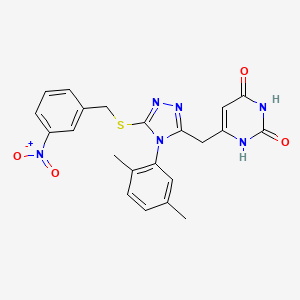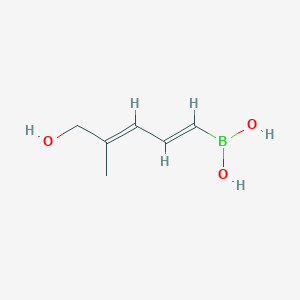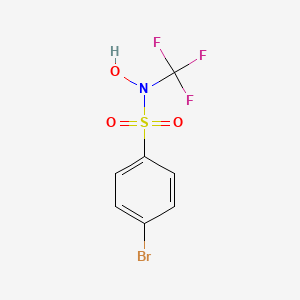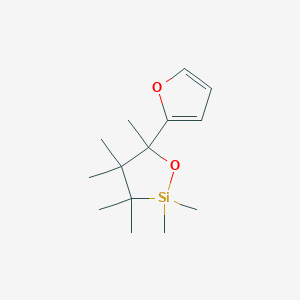
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is an organoboron compound that features a pyrrolidine ring attached to a benzene ring through a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-bromobenzeneboronic acid with 1-allylpyrrolidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-bacterial properties.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Allyl-pyrrolidin-2YL)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzaldehyde: Contains an aldehyde group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzoic acid: Features a carboxylic acid group instead of a boronic acid group.
Uniqueness
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis for forming carbon-carbon bonds under mild conditions .
Propiedades
Fórmula molecular |
C13H18BNO2 |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
[4-(1-prop-2-enylpyrrolidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO2/c1-2-9-15-10-3-4-13(15)11-5-7-12(8-6-11)14(16)17/h2,5-8,13,16-17H,1,3-4,9-10H2 |
Clave InChI |
HCDQSJJOOYFCTD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2CCCN2CC=C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



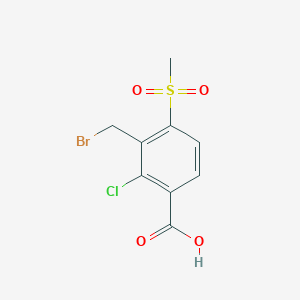

![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)

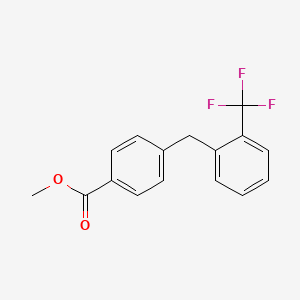


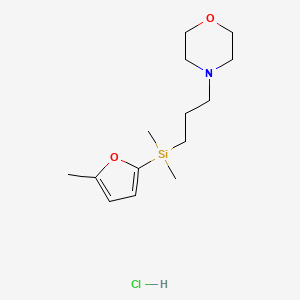
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)
